molecular formula C18H16N2O6S B2445188 methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899758-08-8

methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

Cat. No. B2445188
CAS RN: 899758-08-8
M. Wt: 388.39
InChI Key: KQOIVBIEMGRREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a chemical compound that has gained attention in scientific research due to its potential for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate in lab experiments is its potential for use in cancer research and the treatment of Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.

Future Directions

There are several future directions for research involving methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate. One direction is to further study its mechanism of action in order to optimize its use in cancer research and the treatment of Alzheimer's disease. Another direction is to study its potential for use in other applications, such as the treatment of other neurodegenerative diseases. Additionally, further research is needed to determine its toxicity and potential side effects.

Synthesis Methods

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can be synthesized using a multistep process involving the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This is then reacted with sodium azide to form 2-azidobenzoic acid. The azide group is reduced using hydrogen gas and palladium on carbon to form 2-amino benzoic acid. This is then reacted with 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)acetic acid to form the final product, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate.

Scientific Research Applications

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to have neuroprotective effects.

properties

IUPAC Name

methyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-11(16(21)19-14-9-5-3-7-12(14)18(23)26-2)20-17(22)13-8-4-6-10-15(13)27(20,24)25/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIVBIEMGRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

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